molecular formula C10H13F2N B1530684 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine CAS No. 1548494-23-0

2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine

Cat. No.: B1530684
CAS No.: 1548494-23-0
M. Wt: 185.21 g/mol
InChI Key: OVFHGGNGSSPCOL-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine is a useful research compound. Its molecular formula is C10H13F2N and its molecular weight is 185.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Photophysical Properties and Data Security Applications : A study by Song et al. (2016) discussed the design and synthesis of heteroleptic cationic Ir(III) complexes, including those with dimethylphenylpyridine (dmppy), which is structurally related to 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine. These complexes exhibited unique photophysical properties like dual-emission and mechanoluminescence, making them suitable for data security protection and smart luminescent materials.

  • Synthesis and Characterization of Organic Light-Emitting Devices : Research by Li et al. (2012) introduced novel 2,4-difluorophenyl-functionalized arylamine compounds for use in organic light-emitting devices. These compounds showed improved device efficiency and could have implications for the development of advanced optoelectronic materials.

  • Anticancer Activity of Rhenium(I) Complexes : The study by Knopf et al. (2017) explored the synthesis and characterization of rhenium(I) tricarbonyl aqua complexes with ligands including dimethyl bipyridine. These complexes exhibited significant anticancer activity, suggesting potential applications in cancer treatment.

  • Development of Novel Antidepressants : A study by Bailey et al. (1985) synthesized and evaluated a series of compounds including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine for antidepressant activity. The research identified potential antidepressants with reduced side effects.

  • Application in High-Performance Polymers : Research by Liaw et al. (2006) synthesized new diamine monomers, including those with dimethylbiphenylene units, for the preparation of polyamides and polyimides. These polymers exhibited excellent solubility and thermal stability, relevant for high-performance materials in various industries.

Mechanism of Action

Target of Action

The primary target of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine is the alpha-adrenergic receptor in the central nervous system . This receptor plays a crucial role in the regulation of neurotransmitter release and smooth muscle contraction .

Mode of Action

This compound acts as an agonist at the alpha-adrenergic receptor . It also interacts with octopamine receptors in the central nervous system . The compound inhibits the synthesis of monoamine oxidases and prostaglandins , leading to overexcitation, paralysis, and death in insects .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, leading to an increase in their concentration . The inhibition of prostaglandin synthesis disrupts the regulation of inflammation, blood flow, and the formation of blood clots .

Pharmacokinetics

It is known that the compound is metabolized intoN-(2,4-dimethylphenyl)formamide , 2,4-dimethylformanilide , and N,N’-bis-dimethylphenylformamidine through hydrolysis .

Result of Action

The action of this compound results in the overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, the compound is less harmful and is used as an insecticide against mite or tick infestation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy can be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-2,2-difluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7-3-4-9(8(2)5-7)10(11,12)6-13/h3-5H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFHGGNGSSPCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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